4-(1-Methylallyloxy)anisole
Description
4-(1-Methylallyloxy)anisole is a substituted anisole derivative characterized by a methoxy group (-OCH₃) at the para position of the benzene ring and a 1-methylallyloxy (-OCH₂C(CH₂)=CH₂) substituent.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-but-3-en-2-yloxy-4-methoxybenzene |
InChI |
InChI=1S/C11H14O2/c1-4-9(2)13-11-7-5-10(12-3)6-8-11/h4-9H,1H2,2-3H3 |
InChI Key |
ZHACEIKQUZYRBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)OC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Substituted Anisoles
Reactivity and Catalytic Behavior
- Alkenyl-Substituted Anisoles : Compounds like 4-(but-1-en-2-yl)anisole undergo catalytic equilibration reactions, where substituent geometry (e.g., E/Z isomerism) dictates reaction pathways. For example, 4-[(E)-but-2-en-2-yl]anisole equilibrates with 4-(but-1-en-2-yl)anisole using bifunctional catalysts, highlighting the role of steric effects in isomer distribution .
- Halogenated Anisoles : 4-Fluoroanisole and 4-(trifluoromethyl)anisole exhibit enhanced stability under acidic conditions due to electron-withdrawing substituents, making them suitable for high-temperature reactions .
- Hydrogenolysis: Anisole derivatives with bulky substituents (e.g., cyclohexenyl) produce cycloalkanes (e.g., cyclohexane) and aromatic compounds under hydrogenolysis, whereas simpler substituents (e.g., methoxy) yield phenol as a primary product .
Research Findings
Catalytic Isomerization
Studies on 4-alkenyl anisoles (e.g., 4-(but-1-en-2-yl)anisole) reveal that equilibration reactions achieve >90% conversion at 70°C using 2.5 mol% catalyst loadings. The thermodynamic preference for trans-substituted isomers underscores the influence of substituent geometry on stability .
Hydrogenolysis Pathways
Under hydrogenolysis conditions (activated carbon catalysts), anisole derivatives with cyclic substituents (e.g., cyclohexenyl) produce cyclohexane as the dominant product, while methoxy groups lead to phenol formation. This contrasts with halogenated analogs, which resist ring-opening due to strong C-F bonds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
